molecular formula C14H15NO4 B12833742 Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate

Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate

Cat. No.: B12833742
M. Wt: 261.27 g/mol
InChI Key: JDJAVJKWNGMPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a formyl group, a methoxy group, and a carboxylate ester, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available aniline derivatives.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, using DMF and POCl₃.

    Methoxylation: The methoxy group is often introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylate ester can be formed through esterification reactions involving alcohols and carboxylic acids or their derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate would involve:

    Large-scale reactors: To handle the reagents and control the reaction conditions precisely.

    Catalysts: To enhance the reaction rates

Biological Activity

Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article presents an overview of its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the indole core followed by functionalization at specific positions. The synthetic pathways often utilize reactions such as the Japp-Klingemann condensation and various electrophilic substitutions, which are crucial for introducing the formyl and methoxy groups at the appropriate positions on the indole ring .

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, compounds related to this structure have shown significant antiproliferative effects against various cancer cell lines. In particular, compounds with similar structural motifs were found to exhibit IC50 values ranging from 2 to 11 μmol/L against five different cancer cell lines .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μmol/L)
3bA5492
3eHeLa5
3gMCF711

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity . Similar indole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, one study reported a minimum inhibitory concentration (MIC) of less than 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial properties .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
3kS. aureus (MRSA)<1
3kE. coli>100
3dC. albicans7.80

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, indoles are known to modulate various signaling pathways related to apoptosis and cell proliferation. Molecular docking studies suggest that these compounds can effectively bind to key proteins involved in cancer progression and bacterial resistance mechanisms .

Case Studies

Several case studies have demonstrated the efficacy of indole derivatives in clinical and laboratory settings:

  • Study on Anticancer Activity : A study involving A549 lung cancer cells showed that treatment with a related indole derivative led to significant growth inhibition compared to untreated controls, suggesting a potential therapeutic role in lung cancer management .
  • Antibacterial Efficacy Against MRSA : In vitro tests revealed that certain derivatives exhibited potent antibacterial activity against MRSA strains, highlighting their potential as alternatives to traditional antibiotics .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)12-9(7-16)11-8(2)5-6-10(18-3)13(11)15-12/h5-7,15H,4H2,1-3H3

InChI Key

JDJAVJKWNGMPRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N1)OC)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.